

N-(2,6-Dichlorophenyl)anthranilic Acid: A Comprehensive Biological Activity Profile

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Compound of Interest

Compound Name: *N*-(2,6-Dichlorophenyl)anthranilic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Dichlorophenyl)anthranilic acid, a synthetic derivative of anthranilic acid, belongs to the fenamate class of compounds. Historically, fenamates have been investigated for their potent anti-inflammatory and analgesic properties, with several members of this class being developed into non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of a dichlorophenyl ring on the anthranilic acid scaffold imparts distinct physicochemical and biological properties to this molecule, making it a subject of interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the biological activity profile of **N-(2,6-dichlorophenyl)anthranilic acid**, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways.

Core Biological Activities

N-(2,6-Dichlorophenyl)anthranilic acid exhibits a range of biological activities, with its primary mechanism of action believed to be the inhibition of cyclooxygenase (COX) enzymes. [1] Beyond this, studies on related compounds and derivatives suggest potential interactions with other important biological targets.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of **N-(2,6-dichlorophenyl)anthranilic acid** are primarily attributed to its inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] While specific IC50 values for **N-(2,6-dichlorophenyl)anthranilic acid** against COX-1 and COX-2 are not readily available in the public domain, data for the closely related fenamate, mefenamic acid, and its derivatives provide a valuable reference for the potential potency and selectivity of this class of compounds.[2]

Quantitative Biological Data

To facilitate a comparative analysis of the biological activity of **N-(2,6-dichlorophenyl)anthranilic acid** and its analogs, the following tables summarize the available quantitative data for related compounds. It is important to note the absence of specific IC50 values for the parent compound, **N-(2,6-dichlorophenyl)anthranilic acid**, in the reviewed literature.

Table 1: Cyclooxygenase (COX) Inhibition Data for Mefenamic Acid and its Derivatives[2]

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Mefenamic Acid	21.2	7.3	2.9
JS-3	Not specified	8.1	5.56
JS-4	Not specified	4.3	13.7

Table 2: Other Reported Biological Activities of Anthranilic Acid Derivatives

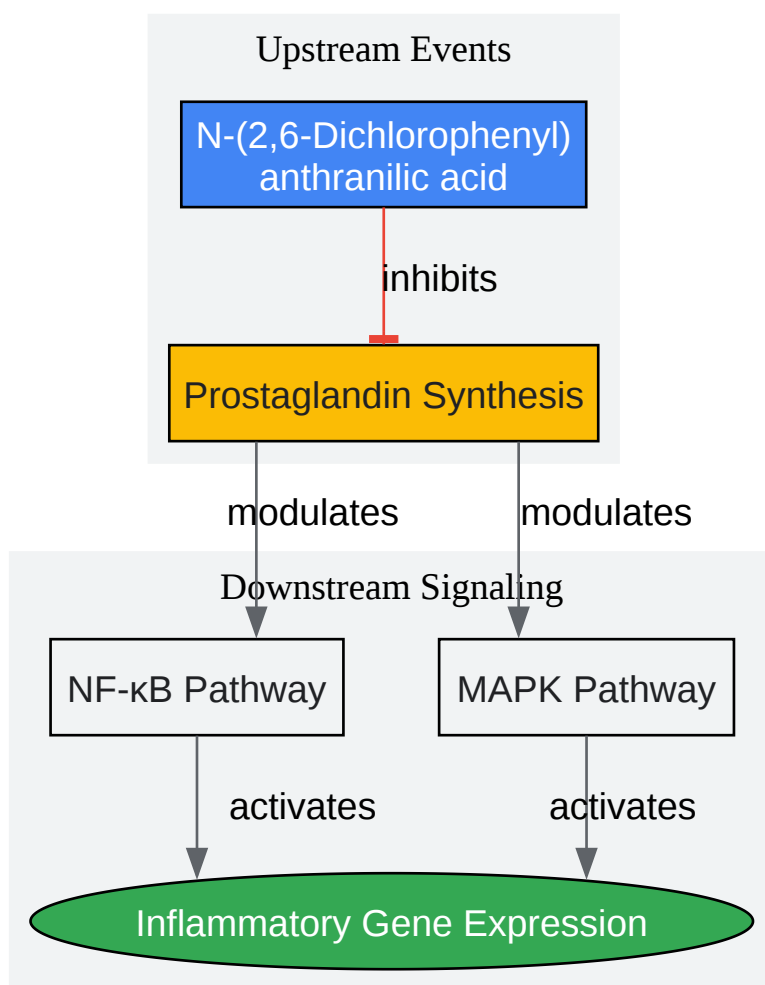
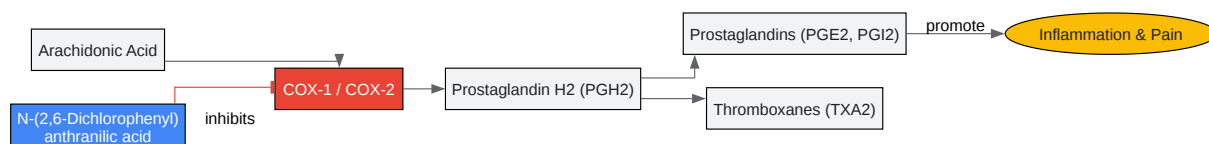
Target	Compound Type	Activity/Potency	Reference
Hepatitis C NS5B Polymerase	Anthranilic acid derivatives	IC50 values ranging from 2.01 to 23.84 μ M	[3]
Ryanodine Receptor	Insecticidal anthranilic diamides	Potent activators	[4]
Matrix Metalloproteinases (MMPs)	Anthranilate-hydroxamic acid sulfonamides	Potent inhibitors of MMP-9 and MMP-13	[5]

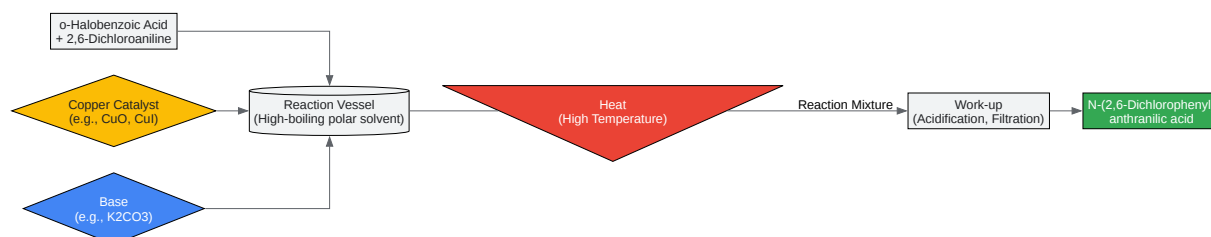
Potential Signaling Pathway Involvement

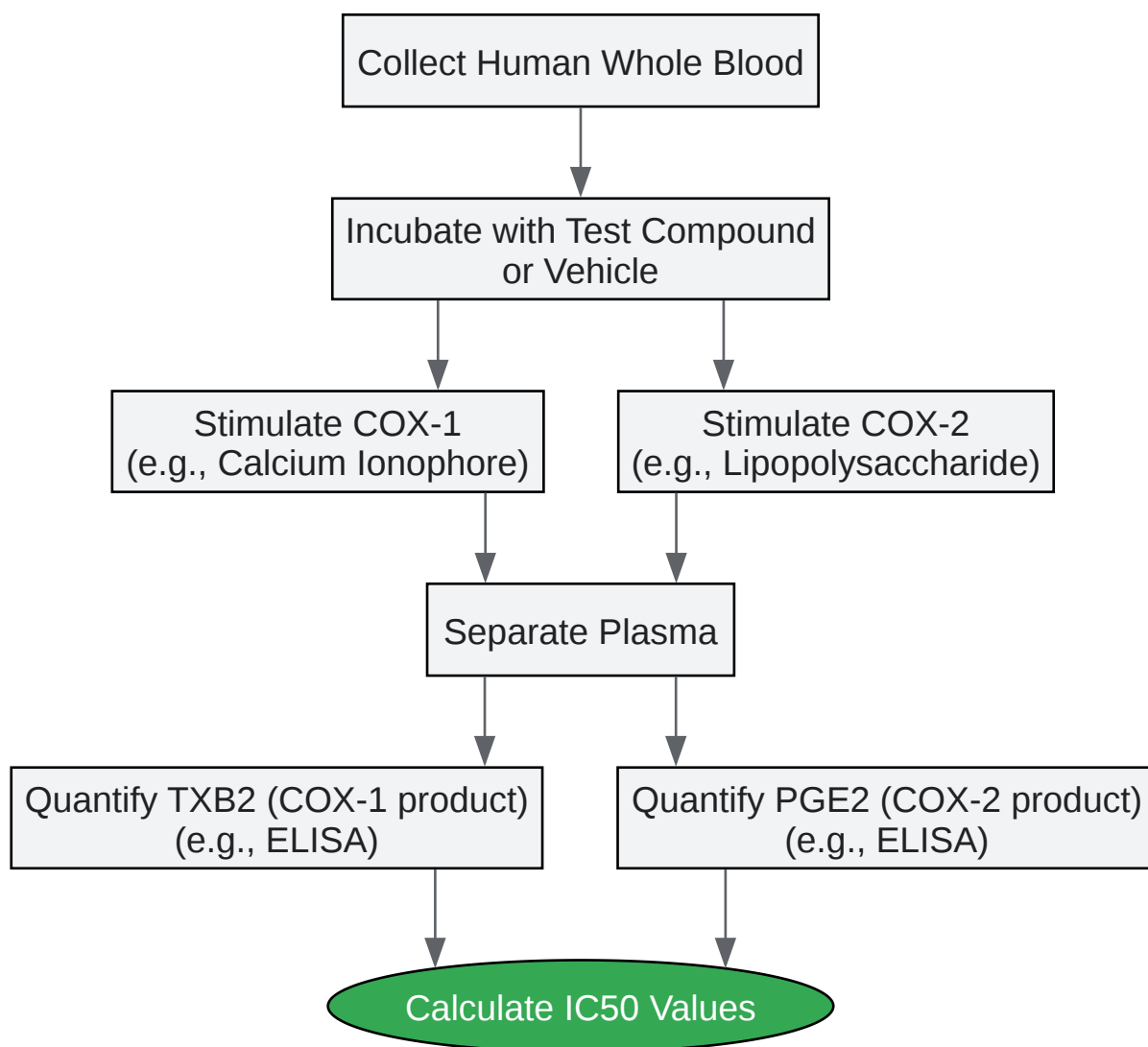
The biological effects of **N-(2,6-dichlorophenyl)anthranilic acid** are likely mediated through the modulation of key signaling pathways involved in inflammation and cellular responses. Based on its primary activity as a COX inhibitor, its influence can be extrapolated to pathways regulated by prostaglandins.

Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

As a COX inhibitor, **N-(2,6-dichlorophenyl)anthranilic acid** directly blocks the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various prostaglandins (PGE₂, PGI₂, etc.) and thromboxanes (TXA₂). This inhibition is the cornerstone of its anti-inflammatory and analgesic effects.







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